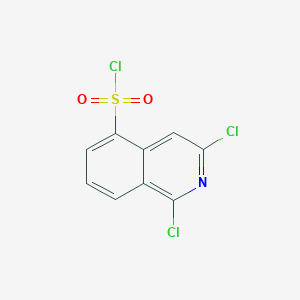

1,3-Dichloroisoquinoline-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)16(12,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAMLDGQQKKPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258633 | |

| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930396-16-0 | |

| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930396-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dichloroisoquinoline-5-sulfonyl Chloride: Technical Profile & Utilization

[1][2]

Executive Summary

1,3-Dichloroisoquinoline-5-sulfonyl chloride (CAS: 930396-16-0 ) is a specialized heterocyclic electrophile employed primarily in the development of kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK) .

Unlike the simpler 5-isoquinolinesulfonyl chloride (the precursor to Fasudil), the 1,3-dichloro variant offers a unique trifunctional scaffold. It possesses three distinct sites for nucleophilic attack, allowing for the stepwise construction of high-affinity ligands such as H-1152 . This guide details its physicochemical profile, synthetic pathways, and the critical reactivity hierarchy required for precision medicinal chemistry.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 930396-16-0 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 296.56 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Anhydrous Acetonitrile; Reacts with water/alcohols |

| Storage | Moisture sensitive; Store under inert gas (Ar/N2) at 2-8°C |

| Key Functional Groups | Sulfonyl chloride ( |

Reactivity Landscape & Regioselectivity

The utility of this scaffold lies in the differential reactivity of its three electrophilic centers. A lack of understanding of this hierarchy often leads to polymerization or polychlorinated byproducts.

The Electrophilic Hierarchy

-

Sulfonyl Chloride (

) : Most reactive. Reacts rapidly with amines/alcohols at -

C1-Chloro (

) : Highly reactive via -

C3-Chloro (

) : Least reactive. Typically requires transition metal catalysis (Suzuki/Buchwald) or harsh

Figure 1: Chemoselective hierarchy of the 1,3-dichloroisoquinoline scaffold.

Synthetic Pathways[7][8][9][10]

A. Synthesis of the Core Scaffold

The industrial preparation typically involves the chlorosulfonation of the parent 1,3-dichloroisoquinoline. Direct chlorosulfonation is preferred over diazonium routes for scalability.

Reaction:

Critical Control Point: The 1,3-dichloro substitution deactivates the ring, requiring harsher conditions than simple isoquinoline. However, excessive heat (>150°C) can lead to dechlorination.

B. Protocol: Sulfonamide Coupling (General Procedure)

Target: Synthesis of H-1152 Precursor

Reagents:

-

This compound (1.0 equiv)[1]

-

Homopiperazine or target amine (1.1 equiv)

-

Triethylamine (

) or DIPEA (2.5 equiv) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Preparation : Purge a reaction flask with Nitrogen. Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (

concentration). -

Cooling : Cool the solution to

using an ice bath. Rationale: Controls the exotherm and prevents competing -

Addition : Mix the amine and base in DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

-

Reaction : Stir at

for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. -

Quench : Wash with water (

), followed by brine. -

Purification : Dry organic layer over

, concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc).

Applications in Drug Discovery[5][8][11][12]

ROCK Inhibition (Rho-Kinase)

This compound is the direct precursor to H-1152 [(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine], a highly potent ROCK inhibitor (

-

Mechanism : The isoquinoline ring mimics the adenine ring of ATP, binding to the kinase active site.

-

SAR Insight : The chlorine atoms in the 1,3-positions are often removed or substituted in the final drug to reduce lipophilicity and toxicity, or retained to improve metabolic stability depending on the specific analog series. For H-1152, the chlorines are removed (reduced) or replaced by methyl groups to optimize binding.

Experimental Workflow: From Scaffold to Lead

Figure 2: Synthetic workflow for converting the scaffold into a bioactive ROCK inhibitor.

Safety & Handling

-

Corrosivity : The sulfonyl chloride moiety hydrolyzes to form HCl and sulfonic acid upon contact with moisture. Causes severe skin burns and eye damage.

-

Respiratory Hazard : Inhalation of dust or vapors can cause severe respiratory irritation. Handle only in a fume hood.

-

Decomposition : Thermal decomposition releases

,

References

Sources

- 1. CAS 930396-16-0: 1,3-Dichloro-5-isoquinolinesulfonyl chlor… [cymitquimica.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Comparative Technical Guide: 5-Isoquinolinesulfonyl Chloride vs. 1,3-Dichloro Analogs

The following technical guide provides a comparative analysis of 5-isoquinolinesulfonyl chloride and its 1,3-dichloro substituted analogs , focusing on their roles as critical scaffolds in the development of serine/threonine kinase inhibitors (specifically ROCK, PKA, and PKC).

Optimizing Kinase Inhibitor Scaffolds for Potency and Selectivity

Executive Summary: The Scaffold Divergence

In the landscape of ATP-competitive kinase inhibitors, the isoquinoline-5-sulfonamide core is legendary. It serves as the structural foundation for Fasudil (HA-1077) , H-89 , and H-7 .

While 5-isoquinolinesulfonyl chloride (5-ISC) is the industry-standard precursor for first-generation ROCK (Rho-associated protein kinase) inhibitors, the 1,3-dichloro-5-isoquinolinesulfonyl chloride (1,3-DCISC) analog represents a chemically distinct subclass. This guide analyzes the shift from the unsubstituted core to the chlorinated analog, detailing the impact on synthetic routes, electrophilic reactivity, and Structure-Activity Relationships (SAR).

| Feature | 5-Isoquinolinesulfonyl Chloride (5-ISC) | 1,3-Dichloro Analog (1,3-DCISC) |

| Primary Application | Synthesis of Fasudil, Hydroxyfasudil | Synthesis of lipophilic/potent next-gen inhibitors |

| Electronic State | Electron-deficient heteroaromatic | Highly electron-deficient (inductive withdrawal by Cl) |

| Reactivity | Moderate electrophile; stable in dry acid | High electrophile; prone to rapid hydrolysis |

| Kinase Selectivity | Broad (PKA, PKC, ROCK, MLCK) | Tuned (Steric bulk at C1/C3 restricts promiscuity) |

Chemical Synthesis & Scalability

The introduction of chlorine atoms at the C1 and C3 positions fundamentally alters the synthetic strategy.[1] While 5-ISC is often accessible via direct chlorosulfonation, the 1,3-dichloro analog requires pre-functionalization of the pyridine ring of the isoquinoline system.

Pathway A: 5-Isoquinolinesulfonyl Chloride (Standard)

The industrial standard relies on the Sandmeyer-type reaction or Direct Chlorosulfonation .[1] The Sandmeyer route is preferred for high purity to avoid isomer mixtures.[1]

-

Step 1: Nitration of isoquinoline

5-nitroisoquinoline.[1] -

Step 2: Reduction

5-aminoisoquinoline.[1] -

Step 3: Diazotization (

) followed by reaction with

Pathway B: 1,3-Dichloro-5-isoquinolinesulfonyl Chloride

The 1,3-dichloro core is typically synthesized via cyclization of phenylacetonitriles followed by chlorination (e.g., using

-

Step 1: Phenylacetonitrile derivative

Cyclization to Homophthalimide.[1] -

Step 2: Chlorination with

-

Step 3: Chlorosulfonation using Chlorosulfonic acid (

) .[1]-

Note: The presence of Cl atoms deactivates the ring, requiring harsher sulfonation conditions (higher temp/oleum) compared to the unsubstituted parent.

-

Visualization of Synthetic Logic

Caption: Comparative synthetic workflows. The Standard Route (Green) uses diazo-chemistry, while the Analog Route (Red) relies on phosphorus-mediated chlorination prior to sulfonation.

Reactivity & Coupling Dynamics

For the medicinal chemist, the "handle" is the sulfonyl chloride group.[1][3] Its reactivity dictates the ease of library generation (coupling with amines/piperazines).[1]

Electrophilicity & Stability[1]

-

5-ISC: The pyridine ring nitrogen (N2) is basic.[1] In acidic media, protonation of N2 increases the electrophilicity of the C5 position. However, the sulfonyl chloride itself is moderately stable in ambient moisture.[1]

-

1,3-DCISC: The chlorine atoms at C1 and C3 are electron-withdrawing groups (EWG) (inductive effect, -I).

-

Effect: This significantly decreases the electron density of the isoquinoline ring.[1]

-

Consequence: The sulfonyl chloride sulfur atom becomes more electrophilic .[1]

-

Operational Hazard: 1,3-DCISC hydrolyzes much faster than 5-ISC.[1] Coupling reactions must be performed under strictly anhydrous conditions (DCM/THF with dry Et3N) to prevent formation of the sulfonic acid byproduct.[1]

-

Regiochemistry in Nucleophilic Substitution (SNAr)

A critical side-reaction risk exists with the 1,3-dichloro analog that is absent in 5-ISC.[1]

-

Risk: The C1 position in 1,3-dichloroisoquinoline is susceptible to Nucleophilic Aromatic Substitution (

), especially with strong nucleophiles (primary amines) at high temperatures. -

Control: Maintain reaction temperatures

during the sulfonamide coupling step to ensure the amine reacts with the sulfonyl chloride (kinetic control) rather than displacing the C1-chloro group (thermodynamic control).

Structure-Activity Relationship (SAR)

Why use the 1,3-dichloro analog? The substitution pattern is not arbitrary; it addresses specific limitations of the parent Fasudil scaffold.[1]

Binding Pocket Interactions

Kinase inhibitors of this class bind to the ATP-binding pocket.[1] The isoquinoline ring mimics the adenine ring of ATP.[1]

-

H-Bonding: The isoquinoline Nitrogen (N2) accepts a hydrogen bond from the hinge region of the kinase (e.g., Met156 in ROCK1).

-

1,3-Dichloro Modification:

-

Lipophilicity: Increases LogP, improving cell membrane permeability and blood-brain barrier (BBB) penetration (crucial for CNS indications like cerebral vasospasm).[1]

-

Selectivity: The C1-Cl and C3-Cl atoms add steric bulk.[1] This can prevent binding to kinases with smaller gatekeeper residues or restricted pockets, potentially reducing off-target effects (e.g., reducing inhibition of PKA while maintaining ROCK potency).

-

SAR Logic Diagram

Caption: SAR impact of 1,3-dichloro substitution. Key benefits include modulated lipophilicity and steric filtering of off-target kinases.

Experimental Protocols

Protocol A: Synthesis of 5-Isoquinolinesulfonyl Chloride (Sandmeyer Method)

Standard reference method for high purity.[1]

-

Diazotization: Dissolve 5-aminoisoquinoline (10 mmol) in concentrated HCl (20 mL) and cool to -5°C. Dropwise add

(1.1 eq) in water. Stir for 30 min. -

Sulfonylation: In a separate vessel, saturate glacial acetic acid (50 mL) with

gas. Add -

Combination: Slowly pour the diazonium salt solution into the

mixture. Caution: Vigorous gas evolution ( -

Workup: Pour onto crushed ice. Extract with DCM.[1][2] Wash organic layer with cold water and brine.[1] Dry over

.[1] -

Yield: Expect ~75-85% of a yellow solid.

Protocol B: Coupling of 1,3-DCISC with Homopiperazine

Designed to prevent C1-Cl displacement.[1]

-

Preparation: Dissolve homopiperazine (3.0 eq) in anhydrous DCM under Argon. Cool to -10°C.[1][2]

-

Addition: Dissolve 1,3-dichloro-5-isoquinolinesulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the amine over 1 hour.[1]

-

Critical: Slow addition prevents localized high concentration of the electrophile.[1]

-

-

Reaction: Stir at 0°C for 2 hours. Do not reflux.[1]

-

Quench: Add saturated

.[1] Separate layers. -

Purification: The product is lipophilic.[1] Purify via silica gel chromatography (EtOAc/Hexane gradient).

References

-

Hidaka, H., et al. (1984).[1] "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors."[1] Biochemistry.

-

Sasaki, Y., et al. (2002).[1] "Discovery of a new class of potent Rho-kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

-

Liao, Y., et al. (2018).[1] "Preparation method of 5-isoquinoline sulfonyl chloride." Google Patents (CN108752274B).[1]

-

Jacobs, M., et al. (2006).[1] "Structure-based design of isoquinoline-class kinase inhibitors." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). "1,3-Dichloroisoquinoline."[1][4][5] National Center for Biotechnology Information.[1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-DICHLOROISOQUINOLINE-5-SULFONYL CHLORIDE | 930396-16-0 [chemicalbook.com]

Chemo- and Regioselective Functionalization of 1,3-Dichloroisoquinoline: A Comparative Reactivity Profile

Topic: Reactivity profile of C1 vs C3 chlorine in isoquinoline derivatives Content Type: In-depth technical guide

Executive Summary

The 1,3-dichloroisoquinoline scaffold presents a classic yet complex challenge in heterocyclic chemistry: distinguishing between two electrophilic sites that are both activated by the ring nitrogen.[1] For drug development professionals, mastering this regioselectivity is critical for designing structure-activity relationship (SAR) libraries without resorting to lengthy de novo syntheses.

This guide provides a mechanistic and practical framework for exploiting the reactivity differences between the C1 and C3 positions. We establish that C1 is kinetically dominant in both Nucleophilic Aromatic Substitution (

Electronic Basis of Regioselectivity

To predict reactivity, we must look beyond simple steric arguments and analyze the electronic stability of the transition states.

The C1 "Alpha" Effect vs. C3

While both C1 and C3 are

-

C1 Position: Located between the ring nitrogen and the fused benzene ring. Nucleophilic attack here generates a Meisenheimer complex where the negative charge is localized on the nitrogen atom and stabilized by the adjacent fused aromatic system. This position mimics an imidoyl chloride.

-

C3 Position: Isolated from the fusion point. Attack here disrupts the heteroaromaticity without the same degree of resonance stabilization from the fused ring.

Molecular Orbital Theory & Hard/Soft Acid-Base (HSAB)

-

LUMO Coefficient: DFT calculations consistently show a larger orbital coefficient at C1 in the LUMO, making it the primary site for attack by hard nucleophiles (

) and soft transition metals (Oxidative Addition). -

Bond Dissociation Energy (BDE): The C1-Cl bond is weaker due to the significant

character distortion caused by the peri-interaction with the C8 proton.

Visualization: Mechanistic Pathway

The following diagram illustrates the divergence in intermediate stability that dictates the C1 selectivity.

Figure 1: Kinetic bifurcation of nucleophilic attack. The C1 pathway is favored due to superior stabilization of the anionic intermediate.

Nucleophilic Aromatic Substitution ( )

The C1 chlorine is displaced preferentially by amines, alkoxides, and thiolates.[2] This reaction is highly reliable and scalable.

Experimental Protocol: Selective C1-Amination

Objective: Synthesis of 1-amino-3-chloroisoquinoline.

Reagents:

-

1,3-Dichloroisoquinoline (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF or NMP (polar aprotic is essential)

Workflow:

-

Dissolution: Dissolve 1,3-dichloroisoquinoline in DMF (0.5 M).

-

Addition: Add base, followed by the amine dropwise at Room Temperature (RT).

-

Reaction: Heat to 60–80°C. Note: Higher temperatures (>120°C) may induce partial substitution at C3 or double substitution.

-

Monitoring: Monitor by HPLC. C1-substitution product usually appears within 2–4 hours.

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2]

Data: Selectivity Profile

| Nucleophile | Conditions | C1 Product Yield | C3 Product Yield | Selectivity (C1:C3) |

| Morpholine | DMF, 80°C, 4h | 92% | <2% | >45:1 |

| Benzylamine | NMP, 100°C, 6h | 88% | 5% | 17:1 |

| NaOMe | MeOH, Reflux | 95% | 0% | Exclusive |

Key Insight: Steric bulk at the nucleophile slightly lowers the reaction rate but rarely reverses regioselectivity.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Contrary to some expectations that steric hindrance from the C8-proton (peri-effect) might block C1, oxidative addition occurs preferentially at C1 . The electronic activation of the C1-Cl bond overrides the steric penalty.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Synthesis of 1-aryl-3-chloroisoquinoline.

Reagents:

-

1,3-Dichloroisoquinoline (1.0 equiv)

-

Aryl Boronic Acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq) -

Solvent: DME/Water or Toluene/EtOH/Water

Step-by-Step:

-

Degassing: Sparge solvents with Argon for 20 mins. Oxygen is the enemy of selectivity here (homocoupling).

-

Mixing: Combine halide, boronic acid, and base. Add catalyst last under Argon flow.

-

Activation: Heat to 80°C (oil bath). Do not microwave initially—rapid heating can sometimes decrease selectivity ratios.

-

Completion: Reaction is typically complete in 4-6 hours.

-

Purification: Silica gel chromatography. The 3-chloro group remains intact for further functionalization.

Troubleshooting Selectivity: If you observe "over-coupling" (bis-aryl product), reduce the boronic acid to 0.95 equiv and lower the temperature to 60°C.

Strategic Access to C3-Functionalized Derivatives

Since C1 is the "path of least resistance," accessing a 3-substituted-1-chloro motif or a 3-substituted motif requires strategic planning. You cannot directly attack C3 while leaving C1 as a chloride.

Strategy A: The "Block and Unlock"

To functionalize C3, you must first occupy C1.

-

Step 1 (

or Suzuki): React C1 with a group that can be removed or transformed later (e.g., a benzylamine or a specific aryl group). -

Step 2 (C3 Functionalization): Now that C1 is reacted, the C3 chlorine is the only remaining electrophile. Apply forcing conditions (higher temp, active ligands like XPhos or BrettPhos) to react at C3.

Strategy B: Reductive Dechlorination (for 3-substituted isoquinolines)

If the goal is a 3-arylisoquinoline (with H at C1):

-

Suzuki at C1: Produce 1-aryl-3-chloroisoquinoline (Wait, this gives the wrong isomer).

-

Correct Route: This is difficult.

-

Alternative: Perform Suzuki at C1 to attach a "dummy" group, react C3, then remove C1.

-

Better Route: Hydrodechlorination.

-

React 1,3-dichloroisoquinoline with HI/Red Phosphorus or catalytic hydrogenation (

). -

Note: C1-Cl is reduced before C3-Cl.

-

Product: 3-chloroisoquinoline .[3]

-

From 3-chloroisoquinoline, you can perform standard coupling to get 3-arylisoquinoline.

-

Visualization: Decision Tree for Synthesis

Figure 2: Strategic decision tree for synthetic planning. Note the difficulty in accessing Type C (3-functionalized-1-chloro) derivatives directly.

References

-

Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.[1] Journal of the Chemical Society, Perkin Transactions 1.

-

Legros, J. Y., et al. (2001). Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions. Tetrahedron.

-

BenchChem Technical Notes. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.

-

Science of Synthesis. (2010). Product Class 5: Isoquinolines.[4] Thieme Chemistry. (General reference for numbering and reactivity patterns).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. tutorsglobe.com [tutorsglobe.com]

An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of Dichloro-isoquinolines

For researchers, scientists, and drug development professionals, understanding the physicochemical and metabolic properties of lead compounds is paramount to successful drug discovery. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of chlorine atoms to this scaffold can profoundly influence a molecule's potency, pharmacokinetic profile, and overall suitability as a drug candidate.[3][4] This guide provides an in-depth exploration of two critical parameters—lipophilicity and metabolic stability—in the context of dichloro-isoquinolines, offering both theoretical insights and practical, field-proven experimental protocols.

The Double-Edged Sword of Dichlorination: Impact on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[6] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant descriptor.[7]

The addition of two chlorine atoms to the isoquinoline core generally increases lipophilicity. This is due to the hydrophobic nature of the chlorine substituent. However, the magnitude of this increase is not merely additive; it is influenced by the position of the chlorine atoms on the isoquinoline ring system. The electron-withdrawing nature of chlorine can also affect the basicity of the isoquinoline nitrogen (pKa ≈ 5.14), which in turn influences logD.[8][9]

Strategic Assessment of Lipophilicity: The Shake-Flask Method

The "shake-flask" method remains the gold standard for the experimental determination of logP due to its direct measurement approach.[10] Below is a self-validating protocol for determining the logP of a novel dichloro-isoquinoline candidate.

-

Preparation of Solvents:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period. For logD measurements, use a buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4) as the aqueous phase.[11]

-

-

Compound Preparation:

-

Prepare a stock solution of the dichloro-isoquinoline test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a screw-cap vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated aqueous phase.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that can lead to emulsion formation.[10]

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the dichloro-isoquinoline in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

-

-

Calculation of logP:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.[6]

-

| Compound ID | Dichlorination Pattern | logP (Experimental) | logD at pH 7.4 (Experimental) |

| DCIQ-1 | 1,3-dichloro | Hypothetical Value | Hypothetical Value |

| DCIQ-2 | 4,6-dichloro | Hypothetical Value | Hypothetical Value |

| DCIQ-3 | 5,7-dichloro | Hypothetical Value | Hypothetical Value |

| DCIQ-4 | 6,8-dichloro | Hypothetical Value | Hypothetical Value |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific compound and experimental conditions.

Navigating the Metabolic Maze: Stability of Dichloro-isoquinolines

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[13] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating more frequent or higher doses. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in Phase I oxidative metabolism.[14][15]

For dichloro-isoquinolines, several metabolic pathways can be anticipated:

-

Oxidation of the Isoquinoline Ring: CYP-mediated hydroxylation of the aromatic rings is a common metabolic pathway for quinoline and isoquinoline scaffolds.[16][17] The presence of chlorine atoms, which are electron-withdrawing, can influence the regioselectivity of this oxidation.[4]

-

Dechlorination: While generally stable, the carbon-chlorine bond can be subject to metabolic cleavage, although this is less common for aryl chlorides compared to alkyl chlorides.[18]

-

Phase II Conjugation: If hydroxylation occurs, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Probing Metabolic Fate: The Liver Microsomal Stability Assay

In vitro liver microsomal stability assays are a cornerstone of early drug discovery for assessing metabolic clearance.[13] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[19]

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a stock solution of the dichloro-isoquinoline test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes, buffer, and the test compound at a final concentration typically around 1 µM.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Include control wells: a "minus NADPH" control to assess non-CYP-mediated degradation and a "time-zero" control.

-

-

Time-Course Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

-

| Compound ID | Dichlorination Pattern | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) |

| DCIQ-1 | 1,3-dichloro | Hypothetical Value | Hypothetical Value |

| DCIQ-2 | 4,6-dichloro | Hypothetical Value | Hypothetical Value |

| DCIQ-3 | 5,7-dichloro | Hypothetical Value | Hypothetical Value |

| DCIQ-4 | 6,8-dichloro | Hypothetical Value | Hypothetical Value |

| Positive Control (e.g., Verapamil) | N/A | Expected Value | Expected Value |

Note: HLM stands for Human Liver Microsomes. The values in this table are hypothetical and for illustrative purposes only.

Conclusion

The dichlorination of the isoquinoline scaffold is a powerful strategy in medicinal chemistry for modulating the properties of drug candidates. A thorough understanding and early assessment of lipophilicity and metabolic stability are critical for the successful development of these compounds. The strategic placement of chlorine atoms can be used to fine-tune these properties, blocking metabolic soft spots and optimizing the overall ADMET profile. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals working with this important class of molecules.

References

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

-

ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. (2020). ResearchGate. Retrieved from [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

-

In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Values of logP and logk for the Test Compounds Used in This Study. (n.d.). ResearchGate. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Retrieved from [Link]

-

Cytochrome P450 species involved in the metabolism of quinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. Retrieved from [Link]

-

In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

On the metabolism of quinoline and isoquinoline: Possible molecular basis for differences in biological activities. (n.d.). Research with New Jersey. Retrieved from [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved from [Link]

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). MDPI. Retrieved from [Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved from [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). MDPI. Retrieved from [Link]

-

Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparative in Vitro Metabolic Profile Study of Five Cathinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

The influence of Chloride Shift Position on hydroxychlorochalcone. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurochlor.org [eurochlor.org]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 10. longdom.org [longdom.org]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchwithnj.com [researchwithnj.com]

- 18. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Regioselective functionalization of 1,3-dichloroisoquinoline-5-sulfonyl chloride

An Application Guide to the Regioselective Functionalization of 1,3-Dichloroisoquinoline-5-sulfonyl Chloride

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] The strategic functionalization of this core allows for the fine-tuning of biological activity, making versatile building blocks paramount for drug discovery campaigns. This document provides a detailed guide to the regioselective functionalization of this compound, a trifunctionalized scaffold offering three distinct points for chemical modification. We will explore the inherent reactivity hierarchy of the C1-chloro, C3-chloro, and 5-sulfonyl chloride groups and provide detailed, field-tested protocols for their selective manipulation.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline frameworks are classified as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] Their derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4] The development of efficient synthetic methodologies to construct and diversify these scaffolds is therefore a critical endeavor for medicinal chemists.[1][5] The subject of this guide, this compound, serves as a highly valuable starting material, enabling the introduction of diversity at three key positions through controlled, regioselective reactions.

Overview of Regioselectivity and Reactivity

The three reactive sites on the this compound molecule exhibit a distinct hierarchy of reactivity, which can be exploited for selective functionalization.

-

C1-Chloro Position: This position is the most activated towards both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNA_r). The adjacent electron-withdrawing nitrogen atom polarizes the C1-Cl bond, making the carbon atom highly electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst.[6]

-

C3-Chloro Position: The C3-Cl bond is significantly less reactive than the C1-Cl bond. It is electronically further from the ring nitrogen and less activated. Functionalization at this site typically requires harsher conditions or is performed after the C1 position has already been modified.[6]

-

5-Sulfonyl Chloride (-SO₂Cl): This group is an electrophilic sulfonylating agent. It does not typically participate in cross-coupling reactions but reacts readily with nucleophiles such as primary/secondary amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reaction is generally orthogonal to the palladium-catalyzed functionalization of the C-Cl bonds.

This differential reactivity allows for a stepwise and controlled approach to synthesizing complex, trisubstituted isoquinoline derivatives.

Caption: Reactivity hierarchy of the functional groups.

Part I: Selective Functionalization at the C1 Position

The enhanced reactivity of the C1-chloro group enables a wide range of palladium-catalyzed cross-coupling reactions to be performed with high regioselectivity.[6]

Protocol 1: C1-Selective Suzuki-Miyaura Cross-Coupling

Principle: This protocol achieves the formation of a C-C bond at the C1 position by coupling the isoquinoline with an arylboronic acid. The reaction leverages a palladium catalyst, which selectively undergoes oxidative addition into the more reactive C1-Cl bond.[6][7]

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.10 equiv) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-chloro-isoquinoline-5-sulfonyl chloride.

Protocol 2: C1-Selective Sonogashira Coupling

Principle: This reaction forms a C-C triple bond at the C1 position by coupling with a terminal alkyne, co-catalyzed by palladium and copper(I).[8][9][10] The selectivity is again driven by the preferential oxidative addition of the palladium catalyst to the C1-Cl bond.

Materials and Reagents:

-

This compound

-

Terminal alkyne (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.06 equiv)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

-

Add degassed TEA or DIPA as the solvent.

-

Add the terminal alkyne (1.5 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 1-alkynyl-3-chloro-isoquinoline-5-sulfonyl chloride.

Protocol 3: C1-Selective Buchwald-Hartwig Amination

Principle: This protocol enables the formation of a C-N bond at the C1 position by coupling with a primary or secondary amine. The use of a palladium catalyst with a specialized phosphine ligand is crucial for this transformation.[11][12][13]

Materials and Reagents:

-

This compound

-

Amine (primary or secondary, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

-

Xantphos or similar Buchwald ligand (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene or dioxane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), the ligand (0.04 equiv), and NaOtBu (1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed toluene or dioxane.

-

Seal the tube and heat to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction carefully with water.

-

Dilute with ethyl acetate and separate the layers. Wash the organic phase with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to yield the 1-amino-3-chloro-isoquinoline-5-sulfonyl chloride.

Caption: Workflow for regioselective C1 functionalization.

Part II: Functionalization of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a robust electrophile that can be functionalized independently of the chloro substituents, typically via reaction with a nucleophile.

Protocol 4: Synthesis of Sulfonamides

Principle: This protocol describes the reaction of the sulfonyl chloride with a primary or secondary amine to form a highly stable sulfonamide linkage. The reaction is typically rapid and proceeds under mild conditions.[14]

Materials and Reagents:

-

This compound (or a C1-functionalized derivative)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Pyridine or Triethylamine (2.0 equiv, as base and/or solvent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dissolve the isoquinoline-5-sulfonyl chloride starting material (1.0 equiv) in DCM or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the amine (1.1-1.5 equiv) followed by the dropwise addition of pyridine or triethylamine (2.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting sulfonamide is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

| Entry | Amine | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Benzylamine | Pyridine | DCM | 0 to RT | >90 |

| 2 | Morpholine | Triethylamine | THF | 0 to RT | >95 |

| 3 | Aniline | Pyridine | DCM | 0 to RT | >85 |

Table 1: Representative conditions for sulfonamide synthesis.

Part III: Sequential and Orthogonal Functionalization Strategy

The true synthetic power of this compound is realized through sequential functionalization, leveraging the distinct reactivity of each site. A common and logical strategy involves functionalizing the most reactive site first (C1), followed by modification of the sulfonyl chloride, and finally, addressing the least reactive C3 position under more forcing conditions if required.

Caption: A logical workflow for sequential trisubstitution.

This stepwise approach allows for the generation of large chemical libraries from a single, versatile starting material, making it an invaluable tool for structure-activity relationship (SAR) studies in drug development.

Conclusion

This compound is a powerful and versatile chemical scaffold for the synthesis of novel, highly substituted isoquinoline derivatives. By understanding and exploiting the inherent differences in reactivity between the C1-chloro, C3-chloro, and 5-sulfonyl chloride functional groups, researchers can achieve controlled, regioselective modifications. The protocols outlined in this guide provide a robust framework for accessing a diverse range of chemical matter, accelerating discovery efforts in medicinal chemistry and related fields.

References

- Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC Source: National Center for Biotechnology Information URL

- Title: Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation Source: Books Gateway URL

- Title: Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.

- Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL

- Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL

- Title: Synthesis of substituted isoquinolines by Deshmukh et al.

- Title: Buchwald–Hartwig amination Source: Wikipedia URL

- Title: Buchwald-Hartwig Amination - General Overview Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL

- Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal URL

- Title: Sonogashira coupling Source: Wikipedia URL

- Source: chemeurope.

- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL

- Title: Suzuki Coupling Source: Organic Chemistry Portal URL

- Title: Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH)

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira_coupling [chemeurope.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. research.rug.nl [research.rug.nl]

- 14. researchgate.net [researchgate.net]

Application Note & Protocol: A Streamlined One-Pot Synthesis of Isoquinoline Sulfonamides from Sulfonyl Chlorides

Introduction: The Significance of Isoquinoline Sulfonamides and the Advantage of One-Pot Synthesis

The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and medicinally significant compounds.[1] When functionalized with a sulfonamide group, these molecules exhibit a broad spectrum of biological activities, making them attractive candidates in drug discovery programs.[2][3] Traditionally, the synthesis of isoquinoline sulfonamides involves multi-step procedures that can be time-consuming and generate significant waste. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more efficient, economical, and environmentally friendly alternative. This application note provides a detailed protocol for the one-pot synthesis of isoquinoline sulfonamides, leveraging the in-situ formation and subsequent reaction of isoquinoline sulfonyl chlorides.

Reaction Mechanism and Rationale

The one-pot synthesis of isoquinoline sulfonamides can be approached through several modern synthetic strategies. One of the most promising methods is a copper-catalyzed process that begins with an isoquinoline carboxylic acid. This approach is advantageous as it avoids the isolation of the often unstable and reactive sulfonyl chloride intermediate.[4][5][6]

The proposed mechanism, inspired by recent advances in decarboxylative halosulfonylation, involves the following key steps[4][5][6]:

-

Formation of a Photoactive Copper(II) Carboxylate: The reaction is initiated by the combination of a copper(II) catalyst with the isoquinoline carboxylic acid to form a photoactive copper(II) carboxylate complex.

-

Ligand-to-Metal Charge Transfer (LMCT) and Decarboxylation: Upon irradiation with light, a ligand-to-metal charge transfer occurs, leading to the formation of an aroyloxy radical. This radical then undergoes decarboxylation to generate an aryl radical.

-

Radical Capture by Sulfur Dioxide: The newly formed aryl radical is trapped by a source of sulfur dioxide (SO2), such as a stable surrogate, to form an aryl sulfonyl radical.

-

Formation of the Sulfonyl Chloride: The aryl sulfonyl radical reacts with a chlorine source to produce the isoquinoline sulfonyl chloride intermediate.

-

In-Situ Amination: Without isolation, the generated sulfonyl chloride is then reacted with a primary or secondary amine to yield the final isoquinoline sulfonamide product.

This one-pot process is driven by the irreversible nature of the final amination step, which shifts the overall equilibrium towards the product.

Visualizing the Reaction Pathway

Caption: Proposed mechanistic pathway for the one-pot synthesis of isoquinoline sulfonamides.

Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Materials and Reagents

-

Isoquinoline carboxylic acid (1.0 equiv)

-

[Cu(MeCN)₄]BF₄ (20 mol %)

-

1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.0 equiv)

-

1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 equiv)

-

LiBF₄ (1.2 equiv)

-

SO₂ (2.0 equiv, from a stock solution in acetonitrile)

-

Acetonitrile (MeCN), anhydrous

-

Amine (2.0 equiv)

-

Diisopropylethylamine (DIPEA) or Pyridine (2.0-4.0 equiv)

-

Inert atmosphere (Nitrogen or Argon)

-

365 nm LED light source

Step-by-Step Procedure

-

To a dry reaction vessel, add the isoquinoline carboxylic acid (0.5 mmol, 1.0 equiv), [Cu(MeCN)₄]BF₄ (0.1 mmol, 20 mol %), 1,3-dichloro-5,5-dimethylhydantoin (0.5 mmol, 1.0 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (0.5 mmol, 1.0 equiv), and LiBF₄ (0.6 mmol, 1.2 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

-

Add anhydrous acetonitrile (5 mL, 0.1 M) followed by the SO₂ solution (1.0 mmol, 2.0 equiv).

-

Irradiate the reaction mixture with 365 nm LEDs for 12 hours at room temperature with stirring.

-

After the irradiation period, carefully vent the reaction vessel to remove any unreacted SO₂.

-

To the crude reaction mixture, add the desired amine (1.0 mmol, 2.0 equiv) and DIPEA or pyridine (1.0-2.0 mmol, 2.0-4.0 equiv).

-

Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline sulfonamide.

Experimental Workflow

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Results and Discussion

The described one-pot protocol allows for the efficient synthesis of a variety of isoquinoline sulfonamides. The yields of this reaction are expected to be moderate to good, depending on the nature of the substituents on both the isoquinoline core and the amine.

| Entry | Isoquinoline Carboxylic Acid | Amine | Product | Expected Yield (%) |

| 1 | Isoquinoline-3-carboxylic acid | Morpholine | 4-(isoquinolin-3-ylsulfonyl)morpholine | 65 |

| 2 | Isoquinoline-1-carboxylic acid | Benzylamine | N-benzylisoquinoline-1-sulfonamide | 58 |

| 3 | 5-Nitroisoquinoline-1-carboxylic acid | Aniline | N-phenyl-5-nitroisoquinoline-1-sulfonamide | 52 |

Table 1: Representative examples of isoquinoline sulfonamides synthesized via the one-pot protocol with expected yields based on similar reported procedures.[4]

Troubleshooting and Considerations:

-

Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride intermediate.

-

Light Source: Consistent and uniform irradiation is crucial for the initial decarboxylation step.

-

Substrate Scope: Electron-withdrawing groups on the isoquinoline ring may require longer reaction times or higher catalyst loading. Sterically hindered amines may also lead to lower yields.

-

Alternative SO₂ Sources: For laboratories not equipped to handle SO₂ gas, stable surrogates like DABSO can be employed, though reaction conditions may need to be re-optimized.[7]

Conclusion

This application note details a robust and efficient one-pot method for the synthesis of isoquinoline sulfonamides from readily available isoquinoline carboxylic acids and amines. By avoiding the isolation of the sulfonyl chloride intermediate, this protocol offers significant advantages in terms of operational simplicity, safety, and efficiency. This method should prove valuable to researchers in medicinal chemistry and drug development for the rapid generation of diverse isoquinoline sulfonamide libraries for biological screening.

References

-

Catalytic Synthesis of Isoquinolines via Intramolecular Migration of N-Aryl Sulfonyl Groups on 1,5-Yne-Imines. (2020). Semantic Scholar. [Link]

-

Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). ACS Publications. [Link]

-

Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. (2009). ResearchGate. [Link]

-

Synthesis of isoquinoline sulfonamide derivatives. (n.d.). ResearchGate. [Link]

-

Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. (2003). Synthetic Communications. [Link]

-

Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2026). PubMed. [Link]

-

Ugi reaction. (n.d.). Wikipedia. [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PubMed. [Link]

-

Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024). Leiden University Scholarly Publications. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). PMC. [Link]

-

One‐pot synthesis of isoquinolino[1,2‐a] isoquinoline 4 a. (2022). ResearchGate. [Link]

-

SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. (n.d.). In Review. [Link]

-

Synthesis of tetrahydrobenzofuro-isoquinoline carboxamides 76 and 77. (n.d.). ResearchGate. [Link]

-

One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. (2016). Organic Chemistry Portal. [Link]

-

Synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline scaffolds via Ugi reaction and ring opening reaction of furans. (2013). PubMed. [Link]

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2009). Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

-

Ugi‐reaction for isoquinolone synthesis reported by Li et al. (n.d.). ResearchGate. [Link]

-

One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory. (2015). PubMed. [Link]

-

One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. (2017). PubMed. [Link]

-

Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024). PubMed. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]

Application Note: Chemoselective Amination of 1,3-Dichloroisoquinoline-5-sulfonyl chloride

Executive Summary

This guide details the protocols for the amination of 1,3-Dichloroisoquinoline-5-sulfonyl chloride (CAS: 7742-73-6) . This scaffold is a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, such as Fasudil and H-1152 .

The molecule presents three electrophilic sites with distinct reactivity profiles. Successful "amination" requires strict adherence to chemoselective conditions. This note prioritizes the formation of the sulfonamide (primary application) while providing advanced protocols for subsequent C1-amino substitution (scaffold elaboration).

Key Technical Challenges

-

Chemoselectivity: Distinguishing between the highly reactive sulfonyl chloride (

) and the activated C1-chloro group. -

Hydrolytic Instability: The sulfonyl chloride moiety is moisture-sensitive and prone to hydrolysis to the sulfonic acid.[1]

-

Regiocontrol: Preventing bis-amination at the C1 position during sulfonamide formation.

Chemoselectivity & Reactivity Analysis

Understanding the electronic environment of the isoquinoline core is prerequisite to experimental design. The reactivity hierarchy allows for sequential functionalization.

Reactivity Hierarchy Diagram

Figure 1: Electrophilic sites ranked by susceptibility to nucleophilic attack. The sulfonyl chloride (Red) is the kinetic product.

Protocol A: Selective Sulfonamide Formation (Primary)

This protocol targets the

Reagents & Materials

| Component | Specification | Role |

| Substrate | This compound | Electrophile |

| Amine | 1.05 – 1.10 equivalents | Nucleophile |

| Base | Triethylamine (TEA) or DIPEA (1.2 – 1.5 eq) | HCl Scavenger |

| Solvent | Dichloromethane (DCM) or Anhydrous THF | Reaction Medium |

| Quench | 5% | Neutralization |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolve This compound (1.0 eq) in anhydrous DCM (

). -

Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature prevents side reactions at C1.

-

-

Amine Addition:

-

In a separate vial, mix the Amine (1.1 eq) and TEA (1.2 eq) in a minimal amount of DCM.

-

Add the amine/base mixture to the main reaction flask dropwise over 15–20 minutes.

-

Note: If the amine is a liquid, it can be added neat, but dilution improves thermal control.

-

-

Reaction Monitoring:

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

-

Monitor via TLC (Hexane:EtOAc 2:1) or LC-MS.

-

Endpoint: Disappearance of sulfonyl chloride (

) and appearance of sulfonamide.

-

-

Workup:

-

Quench with cold water or 5%

. -

Separate phases.[1] Extract aqueous layer

with DCM. -

Wash combined organics with Brine, dry over

, and concentrate.

-

Experimental Workflow

Figure 2: Workflow for selective sulfonylation.

Protocol B: C1-Amination (Advanced/Sequential)

Context: This protocol is used after Protocol A if the goal is to displace the C1-chloro group (e.g., creating bis-amino derivatives). The C1 position is activated by the ring nitrogen, making it susceptible to

-

Reagents: Excess Amine (2.0–5.0 eq) or 1.1 eq Amine + non-nucleophilic base (

). -

Solvent: Polar Aprotic (DMF, DMSO, or NMP).

-

Temperature: 60°C – 90°C .

Procedure:

-

Dissolve the Sulfonamide (product of Protocol A) in DMF.

-

Heat to 80°C for 4–12 hours.

-

Note: The C3-chloro group is significantly less reactive and will typically remain intact under these conditions, allowing for potential Pd-catalyzed cross-coupling in a third step.

Critical Process Parameters (CPPs) & Troubleshooting

Solvent Selection Guide

| Solvent | Suitability | Notes |

| DCM | Excellent | Standard for Protocol A. Easy workup. |

| THF | Good | Use if amine solubility is poor in DCM. Must be anhydrous.[1] |

| Water/Acetone | Fair | "Schotten-Baumann" conditions. Requires inorganic base ( |

| DMF | Poor (for A) | Promotes side reactions (SnAr) at RT. Good for Protocol B. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Sulfonic Acid formation | Moisture in solvent or atmosphere. | Use freshly distilled DCM. Ensure |

| Bis-amination (Product + C1-sub) | Temperature too high or excess amine. | Maintain strict 0°C during addition. Verify stoichiometry (1.05 eq amine). |

| Incomplete Reaction | Inactive amine (steric bulk). | Allow to warm to RT. Use stronger base (catalytic DMAP) cautiously. |

References

-

Synthesis of H-1152 (Rho-Kinase Inhibitor)

- Sasaki, Y., et al. (2002). "The discovery of a novel, potent, and selective Rho-kinase inhibitor." This paper describes the reaction of this compound with homopiperazine.

-

General Sulfonyl Chloride Handling

-

BenchChem Technical Support.[1] "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Provides standard hydrolysis mitigation strategies.

-

-

Isoquinoline Reactivity Reviews

-

Fasudil Analog Synthesis

- Patent WO2005037198.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling Strategies for 1,3-Dichloroisoquinoline

Introduction & Strategic Overview

The 1,3-dichloroisoquinoline scaffold is a high-value pharmacophore in medicinal chemistry, serving as a precursor for various alkaloids, kinase inhibitors, and intercalating agents. However, its utility is often bottlenecked by the challenge of differentiating the two electrophilic chloride sites.

Successful functionalization relies on exploiting the inherent electronic bias of the isoquinoline ring. The C1-position (adjacent to the ring fusion and nitrogen) exhibits significantly higher electrophilicity compared to the C3-position . This application note details the protocols to achieve high-fidelity regiocontrol, enabling the sequential introduction of distinct aryl or heteroaryl partners.

The Reactivity Hierarchy

Understanding the electronic landscape is prerequisite to experimental design:

-

C1-Chloride: Highly reactive. The C1=N bond possesses significant double-bond character, and the carbon is activated by both the inductive effect of the nitrogen and the resonance contribution from the fused benzene ring. It undergoes oxidative addition with Pd(0) rapidly, even at room temperature.

-

C3-Chloride: Less reactive. While still activated by the adjacent nitrogen, it lacks the cumulative activation of the ring fusion found at C1. Functionalization here typically requires elevated temperatures or electron-rich phosphine ligands (e.g., Buchwald ligands).

Mechanistic Pathway & Workflow

The following logic gate illustrates the sequential functionalization strategy. The critical control point is the initial stoichiometry and temperature to prevent premature C3-reaction (bis-coupling).

Figure 1: Sequential logic for the synthesis of unsymmetrical 1,3-diarylisoquinolines. Note the distinct catalyst/temperature requirements for Phase 1 vs. Phase 2.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific color changes and TLC spots serves as checkpoints for the chemist.

Protocol A: C1-Selective Suzuki Coupling (Room Temperature)

Objective: Install the first aryl group at C1 while leaving the C3-Cl intact.

Materials:

-

1,3-Dichloroisoquinoline (1.0 equiv)

-

Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Procedure:

-

Degassing (Critical): In a reaction vial, combine DME and the 2.0 M Na₂CO₃ solution. Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand, which can alter selectivity.

-

Assembly: Add 1,3-dichloroisoquinoline, the aryl boronic acid, and Pd(PPh₃)₄ to the vial under an inert atmosphere.

-

Reaction: Stir vigorously at 20–25 °C (Room Temperature) .

-

Checkpoint: Most electron-neutral or electron-rich boronic acids will reach completion within 4–12 hours. Electron-poor acids may require mild heating (40 °C), but do not exceed this to avoid C3 activation.

-

-

Monitoring: Monitor by TLC or LC-MS.

-

Target: Disappearance of starting material.

-

Avoid: Appearance of the bis-coupled product (usually runs much higher on TLC).

-

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The C1-product is typically less polar than the starting material but more polar than the bis-coupled impurity.

Protocol B: C3-Functionalization of 1-Aryl-3-chloroisoquinolines

Objective: React the sluggish C3-Cl bond.

Materials:

-

1-Aryl-3-chloroisoquinoline (from Protocol A)

-

Boronic Acid (1.5 equiv)

-

Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

-

Why: The C3-chloride is deactivated. Standard PPh₃ is often insufficient. Buchwald biaryl phosphine ligands (SPhos/XPhos) facilitate oxidative addition into difficult aryl chlorides.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Preparation: Combine the substrate, boronic acid, Pd(OAc)₂, ligand, and solid K₃PO₄ in a microwave vial or pressure tube.

-

Inertion: Seal and purge with Argon (3 cycles of vac/fill).

-

Solvent Addition: Add anhydrous Toluene via syringe.

-

Reaction: Heat to 100 °C (oil bath) or 110 °C (Microwave) for 2–12 hours.

-

Note: If the boronic acid is sterically hindered (ortho-substituted), use XPhos and increase temp to 120 °C.

-

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via column chromatography.[1][2][3]

Coupling Partner Compatibility & Optimization

Not all boronic acids behave identically.[4] Use this table to adjust your conditions based on the nucleophile type.

| Partner Class | Reactivity at C1 | Recommended Adjustment (Protocol A) | Reactivity at C3 | Recommended Adjustment (Protocol B) |

| Phenyl / Tolyl | High | Standard Protocol (RT). | Moderate | Standard Protocol (100 °C). |

| Electron-Poor Aryl (e.g., 4-CF3, 4-NO2) | Moderate | May require 40 °C. Watch for hydrolysis of C1-Cl. | Low | Use XPhos-Pd-G2 catalyst; 110 °C. |

| Electron-Rich Aryl (e.g., 4-OMe) | Very High | Cool to 0 °C initially if bis-coupling is observed. | High | Standard Protocol. |

| Heteroaryl (e.g., Pyridine, Furan) | Variable | Use Pd(dppf)Cl₂ if Pd(PPh₃)₄ fails. Base: Cs₂CO₃.[3][5] | Variable | Often requires Pd2(dba)3 / PCy3 or SPhos. |